

Spectral Analysis of Nonacosan-14-ol: A Technical Guide

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Compound of Interest

Compound Name: Nonacosan-14-ol

Cat. No.: B3051534

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This technical guide provides a comprehensive overview of the spectral analysis of **Nonacosan-14-ol**, a long-chain secondary alcohol. The document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data Summary

The following tables summarize the key spectral data anticipated for **Nonacosan-14-ol** based on established principles of organic spectroscopy and data for analogous long-chain alcohols.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	- Multiplicity	Integration	Assignment
~3.58	Multiplet	1H	СН-ОН
~1.54	Multiplet	2H	CH ₂ adjacent to CH-OH
~1.25	Broad Singlet	~50H	Methylene chain protons (CH ₂)
~0.88	Triplet	6Н	Terminal methyl protons (CH₃)



Table 2: 13C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~72.0	CH-OH
~37.5	CH₂ adjacent to CH-OH
~31.9	Methylene chain carbons
~29.7	Methylene chain carbons
~29.4	Methylene chain carbons
~25.6	Methylene chain carbons
~22.7	Methylene chain carbons
~14.1	Terminal methyl carbons (CH₃)

Table 3: Mass Spectrometry (MS) Data

m/z	Interpretation	
424	[M] ⁺ (Molecular Ion)	
406	[M-H ₂ O] ⁺	
227	Fragmentation at C13-C14 bond	
199	Fragmentation at C14-C15 bond	

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Strong, Broad	O-H stretch (hydroxyl group)
~2920	Strong	C-H stretch (alkane methylene)
~2850	Strong	C-H stretch (alkane methyl)
~1465	Medium	C-H bend (methylene)
~1065	Medium	C-O stretch (secondary alcohol)



Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data for **Nonacosan-14-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 5-10 mg sample of **Nonacosan-14-ol** is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C, is typically employed.

¹H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
- Spectral Width: A spectral width of approximately 12 ppm is set.
- Acquisition Time: An acquisition time of around 3-4 seconds is used.
- Relaxation Delay: A relaxation delay of 1-2 seconds is applied.
- Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
- Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum.
- Spectral Width: A spectral width of approximately 220 ppm is set.
- Acquisition Time: An acquisition time of about 1-2 seconds is used.
- Relaxation Delay: A relaxation delay of 2 seconds is applied.



- Number of Scans: Several hundred to several thousand scans are required due to the low natural abundance of ¹³C.
- Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **Nonacosan-14-ol** is prepared in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used. For long-chain alcohols, EI is common for observing fragmentation patterns.

Data Acquisition (EI-MS):

- Ionization Energy: A standard electron energy of 70 eV is used.
- Ion Source Temperature: The ion source is typically heated to 200-250 °C.
- Mass Range: The mass analyzer is set to scan a mass-to-charge (m/z) range of approximately 50 to 500 amu.
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

Sample Preparation:

- Thin Film: A small amount of the sample is dissolved in a volatile solvent. A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
- KBr Pellet: A few milligrams of the sample are ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

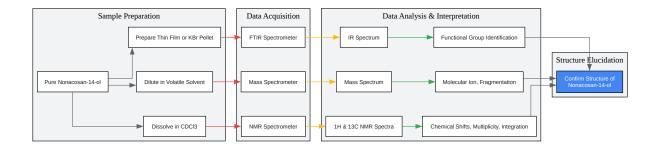


Data Acquisition:

- Background Scan: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.
- Sample Scan: The sample is placed in the spectrometer, and the spectrum is recorded.
- Spectral Range: The spectrum is typically scanned from 4000 to 400 cm⁻¹.
- Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
- Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Presentation: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral analysis of a compound like **Nonacosan-14-ol**.



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Caption: Workflow for the spectral analysis of Nonacosan-14-ol.

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